Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-fluoro-2-oxopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAWDMLKYQLSTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoro-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted carbamates .
Scientific Research Applications
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-oxopropyl)carbamate
- Tert-butyl N-(3-chloro-2-oxopropyl)carbamate
- Tert-butyl N-(3-bromo-2-oxopropyl)carbamate
Uniqueness
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. This makes it particularly valuable in specific research and industrial applications .
Biological Activity
Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a fluorinated propyl moiety. The structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of this compound primarily involves its interaction with specific enzymes. The mechanism of action typically includes:
- Enzyme Inhibition : The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and influence various physiological processes.
- Molecular Targeting : The fluorine atom in the structure may enhance binding affinity to certain enzyme targets, potentially increasing the compound's efficacy as an inhibitor.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of carbamate compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for anticancer applications .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may target enzymes related to cancer metabolism or inflammatory pathways .
- Therapeutic Applications : Ongoing research is exploring the pharmacological properties of this compound, particularly its potential in treating conditions such as cancer or metabolic disorders.
Study 1: Antiproliferative Activity
A study evaluating the antiproliferative effects of carbamate derivatives found that certain structural modifications led to significant activity against MDA-MB-231 and MCF-7 breast cancer cell lines. The most potent derivative exhibited an IC50 value of 1.62 μM against MCF-7 cells, highlighting the potential of this compound analogs in cancer therapy .
Study 2: Enzyme Interaction
In another research effort, the interaction of this compound with specific enzymes was analyzed using molecular docking studies. These studies revealed favorable binding affinities with target enzymes involved in metabolic regulation, suggesting its role as a potential therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | IC50 (μM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | 1.62 | MDA-MB-231 (breast cancer) | High antiproliferative activity |
| Tert-butyl (2-chloroethyl)(methyl)carbamate | 5.99 | Various | Moderate activity |
| Tert-butyl (3-hydroxypropyl)carbamate | 3.08 | MCF-7 (breast cancer) | Significant inhibition |
Q & A
Q. Characterization :
- NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ -120 ppm for CF₃ groups) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
- Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 250.3) .
Advanced: How to resolve contradictions in reaction yields under varying conditions?
Methodological Answer:
Contradictions often arise from competing reaction pathways. Systematic approaches include:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. solvent polarity) .
- Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks .
- Side Product Analysis : LC-MS/MS identifies byproducts (e.g., hydrolyzed carbamates), guiding solvent or catalyst optimization .
Q. Example Workflow :
Vary pH (6–8) and temperature (0–25°C) in a 2² factorial design.
Analyze yield and purity via HPLC.
Isolate major byproducts for structural elucidation .
Advanced: What computational methods predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). The fluorinated moiety may enhance binding via halogen bonding .
- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
- QSAR Models : Train models on carbamate derivatives to predict logP, solubility, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
